molecular formula C9H13N3O B581808 5-Amino-N-isopropylpyridine-2-carboxamide CAS No. 1513310-91-2

5-Amino-N-isopropylpyridine-2-carboxamide

Cat. No.: B581808
CAS No.: 1513310-91-2
M. Wt: 179.223
InChI Key: LCRMHBNSTMXNPM-UHFFFAOYSA-N
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Description

5-Amino-N-isopropylpyridine-2-carboxamide is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.22 . It is also known by its synonyms 5-amino-N-propan-2-ylpyridine-2-carboxamide .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string: CC©NC(=O)C1=NC=C(C=C1)N . This compound has a complexity of 182 and is canonicalized .


Physical and Chemical Properties Analysis

This compound has a topological polar surface area of 68Ų . It has a hydrogen bond acceptor count of 3 and a hydrogen bond donor count of 2 . The compound has a rotatable bond count of 2 .

Scientific Research Applications

Non-Linear Optical (NLO) Properties and Anticancer Activity

The synthesis and characterization of compounds closely related to 5-Amino-N-isopropylpyridine-2-carboxamide have demonstrated significant interest in the development of materials with non-linear optical (NLO) properties and potential anticancer activity. A study by Jayarajan et al. (2019) synthesized derivatives through a three-component reaction and investigated their NLO properties and molecular docking analyses. The compounds exhibited promising interactions with the colchicine binding site of tubulin, suggesting a mechanism that could inhibit tubulin polymerization and exhibit anticancer activity.

Antimicrobial Activity

Another significant application area is the synthesis of compounds with potent antimicrobial activity. Research by Abdel-rahman et al. (2002) and Zaki et al. (2015) demonstrates the synthesis of novel compounds based on the pyridine scaffold, including this compound derivatives. These compounds showed significant antimicrobial activity, targeting various strains of bacteria and fungi, indicating their potential as new antimicrobial agents.

RNA Polymerase Inhibitors

Furthermore, derivatives of this compound have been explored for their potential as RNA polymerase inhibitors. A study by Abdallah and Elgemeie (2022) synthesized novel pyrazolo[1,5-a]pyrimidines and evaluated their antimicrobial activity and RNA polymerase inhibitory activity. The results demonstrated that some of these compounds have potent activity against RNA polymerase, suggesting a promising direction for the development of new antimicrobial and antiviral agents.

Antitumor Activities

The antitumor activities of derivatives have also been extensively investigated. Studies such as the one conducted by Hafez et al. (2013) synthesized Schiff bases and pyrazolopyrimidine derivatives from this compound and assessed their in vitro antitumor activities against various human cancer cell lines. The structure-activity relationship analysis provided insights into the potential mechanisms of action and highlighted the significance of these compounds in the search for new anticancer drugs.

Properties

IUPAC Name

5-amino-N-propan-2-ylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-6(2)12-9(13)8-4-3-7(10)5-11-8/h3-6H,10H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRMHBNSTMXNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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